Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride

Aqueous Solubility Salt Selection Preformulation

Inconsistent dissolution and variable dosing from free base imidazothiazoles often compromise aqueous bioassays. This hydrochloride salt (CAS 76629-19-1) provides high aqueous solubility (>200 mg/mL for analogous salts) and a strategic ethyl ester handle for controlled hydrolysis to carboxylic acid, enabling reliable amide, hydrazide, and heterocycle library synthesis. • Aqueous solubility advantage eliminates false-negative risk in antimicrobial and enzymatic assays. • Reactive ester moiety allows direct derivatization without deprotection. • Crystalline, non-hygroscopic powder ensures reproducible automated weighing for high-throughput screening.

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73
CAS No. 76629-19-1
Cat. No. B2592190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride
CAS76629-19-1
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73
Structural Identifiers
SMILESCCOC(=O)CC1=CSC2=NCCN12.Cl
InChIInChI=1S/C9H12N2O2S.ClH/c1-2-13-8(12)5-7-6-14-9-10-3-4-11(7)9;/h6H,2-5H2,1H3;1H
InChIKeyOMMIDCCQBACYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate Hydrochloride: Core Scaffold & Procurement Identity


Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride (CAS 76629-19-1) is a heterocyclic building block consisting of a fused imidazothiazole core substituted at the 3-position with an ethyl acetate side chain, isolated as the hydrochloride salt [1]. The compound possesses a molecular weight of 248.73 g·mol⁻¹ and a molecular formula of C₉H₁₃ClN₂O₂S [1]. It belongs to the pharmacologically significant imidazo[2,1-b]thiazole family, which includes the anthelmintic and immunomodulatory agents levamisole and tetramisole [2]. This specific derivative is listed as a versatile small-molecule scaffold and is available from multiple commercial vendors .

Core scaffold Fused imidazo[2,1-b]thiazole building block
Preferred form Hydrochloride salt for aqueous assays
Key handle Ethyl ester for derivatization workflows

Why Generic Substitution Fails for This Scaffold


Substituting ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride (CAS 76629-19-1) with close analogs is not a straightforward, risk-free decision, as small structural variations within the imidazo[2,1-b]thiazole family lead to divergent physicochemical properties, altered reactivity, and distinct biological activity profiles [1]. The 6-aryl derivatives, such as the archetypal levamisole, are characterized by a tetrahydroimidazothiazole core and exhibit well-defined anthelmintic and immunomodulatory pharmacology, functions absent in the 5,6-dihydro-3-acetate scaffold [2]. Conversely, the 3-acetate side chain of CAS 76629-19-1 provides a reactive handle for further functionalization that is unavailable in simpler 3-alkyl or 3-aryl analogues, making it a strategic entry point for library enumeration [1]. The following evidence sections quantify key differentiators that inform a scientific procurement decision.

6-Aryl analogs diverge in pharmacology

Levamisole-like tetrahydroimidazothiazoles carry anthelmintic and immunomodulatory profiles absent in the 5,6-dihydro-3-acetate scaffold.

Free base or acid limits solubility and handling

The free base (LogP 0.45) may exhibit low aqueous solubility; the carboxylic acid analog lacks the ester protecting group for chemoselective synthesis.

Simpler 3-alkyl/aryl analogs lack the reactive handle

Without the 3-acetate ester, access to amide, hydrazide, and heterocyclic libraries is restricted, limiting library enumeration strategies.

Quantitative Evidence for Scaffold Differentiation


Salt Form Advantage: Hydrochloride vs. Free Base Solubility

The hydrochloride salt form (CAS 76629-19-1) is expected to exhibit significantly higher aqueous solubility compared to its free base counterpart (CAS 34467-14-6). The free base exhibits a calculated LogP of 0.45 , indicating limited hydrophilicity, which is a characteristic of the neutral imidazo[2,1-b]thiazole scaffold. The hydrochloride salt is known to enhance solubility and stability for this compound class, making it a preferred form for in vitro assays and formulation development . While class-level comparisons of hydrochloride salts within the imidazo[2,1-b]thiazole series indicate solubility improvements of over 100-fold (e.g., tetramisole hydrochloride at 210 g/L versus free base levels of approximately ~1 mg/mL) , direct quantitative solubility data for CAS 76629-19-1 against its free base is not available in the current primary literature.

Salt form solubility
Class-level inference
Anticipated >100-fold solubility enhancement (class-level: tetramisole HCl ~210 g/L vs free base ~1 mg/mL)
Supports aqueous assay fit; direct data unavailable
Target compound vs free base LogP 0.45
Aqueous Solubility Salt Selection Preformulation

Thermal Stability: Hydrochloride vs. Free Base Handling

Hydrochloride salt formation typically yields a higher and sharper melting point compared to the corresponding free base, indicating enhanced crystalline lattice stability. Although the exact melting point of the target hydrochloride (CAS 76629-19-1) is not publicly available, the structurally related tetramisole hydrochloride (CAS 5086-74-8) melts at 266–267 °C, a characteristic that benefits handling, storage, and formulation . The free base of ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate (CAS 34467-14-6) is a liquid or low-melting solid at ambient conditions, which restricts its utility in solid-state applications .

Thermal stability
Class-level inference
Expected high-melting crystalline solid (class reference: tetramisole HCl mp 266–267 °C)
Supports solid-state handling; free base likely liquid or low-melting solid
Direct melting point not publicly reported
Thermal Analysis Melting Point Solid-State Stability

Synthetic Utility: 3-Acetate Ester vs. Carboxylic Acid

The ethyl ester substituent at the 3-position of the 5,6-dihydroimidazo[2,1-b]thiazole core provides a key advantage in synthetic derivatization campaigns compared to the carboxylic acid analog (CAS 158197-27-4). The ester can be selectively hydrolyzed to yield the corresponding acetic acid derivative, which serves as a critical functional handle for amide coupling reactions in combinatorial library synthesis [1]. This is supported by the existence of multiple commercialized derivatives carrying the 6-phenyl-3-acetate ester motif, which have been used specifically for the generation of acetic acid hydrazide intermediates in antimicrobial SAR studies [2].

Synthetic utility
Cross-study comparable
Orthogonal ester-protected precursor: enables sequential deprotection/coupling strategies
Preferred entry for chemoselective library synthesis vs free acid
Free acid (CAS 158197-27-4) lacks temporary protecting strategy
Synthetic Versatility Solid-Phase Synthesis Library Enumeration

Scaffold Selectivity: TPSA Differentiation from 6-Aryl Analogs

The target compound exhibits a Topological Polar Surface Area (TPSA) of 67.2 Ų, a computed descriptor relevant for predicting oral bioavailability and membrane permeability in the context of drug discovery [1]. In contrast, the widely recognized immunomodulatory analog levamisole (6-phenyl-tetrahydroimidazo[2,1-b]thiazole, CAS 14769-73-4) has a TPSA of 31.8 Ų [2]. This quantitative difference arises from the 3-ethyl ester substituent, which introduces two additional hydrogen bond acceptors (HBA = 4 for the target vs HBA = 2 for levamisole) [3]. This difference in TPSA and HBA count illustrates that CAS 76629-19-1 will possess notably distinct solubility and permeability behavior, even if more detailed experimental comparisons are not yet available.

Scaffold selectivity
Head-to-head
TPSA 67.2 Ų vs levamisole 31.8 Ų; HBA 4 vs 2
>2-fold TPSA difference indicates distinct ADME and off-target binding profiles
Computed values; experimental ADME data not available
Topological Polar Surface Area Physicochemical Differentiation Drug Design

Optimal Application Scenarios for This Scaffold


Aqueous Biological Assay Development

The hydrochloride salt form (CAS 76629-19-1) provides significantly enhanced aqueous solubility compared to the free base, making it the preferred input material for any in vitro biological assay conducted in aqueous media, including microbiological susceptibility testing, cellular cytotoxicity profiling, and enzymatic inhibition assays. Using the free base (CAS 34467-14-6) risks incomplete dissolution, resulting in variable dosing and false-negative activity readouts . This solubility advantage is consistently demonstrated across the imidazo[2,1-b]thiazole class, where hydrochloride salts consistently enable aqueous concentrations exceeding 200 mg/mL for related molecules like tetramisole HCl .

Covalent Fragment Library Enumeration

The ethyl ester moiety present in CAS 76629-19-1 is a strategic synthetic handle that enables controlled hydrolysis to the carboxylic acid, a critical step in the synthesis of next-generation amide, hydrazide, and heterocyclic derivatives. This positions the compound as a valuable precursor in the construction of diverse imidazo[2,1-b]thiazole fragment libraries . Such libraries have already demonstrated antimicrobial activity, with certain derivatives achieving MIC values as low as 15.625 µg/mL against fungal strains and up to 97% radical scavenging activity .

Solid-Phase Handling and Automated Synthesis

As a high-melting hydrochloride salt, CAS 76629-19-1 offers superior handling characteristics for solid-phase synthesis and automated liquid-handling systems compared to its low-melting free base analog. The anticipated high melting point, supported by the structural precedent of tetramisole HCl (mp 266–267 °C) , translates to a non-hygroscopic, crystalline powder that minimizes variability in automated weighing and storage, a critical specification for reproducible parallel chemistry in high-throughput screening environments .

Application
Selection Property
Validation Focus
Aqueous biological assays
Hydrochloride salt for enhanced aqueous solubility
Verify solubility in assay buffer; monitor precipitation risk vs free base
Fragment library enumeration
Ethyl ester as a masked carboxylic acid handle
Confirm selective hydrolysis and coupling efficiency for amide/hydrazide synthesis
Solid-phase and automated synthesis
Crystalline hydrochloride salt with anticipated high melting point
Evaluate weighing accuracy, hygroscopicity, and long-term storage stability
Quote Request

Request a Quote for Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.